N-Desethyl N-Methyl-d6 rac-Rivastigmine

Description

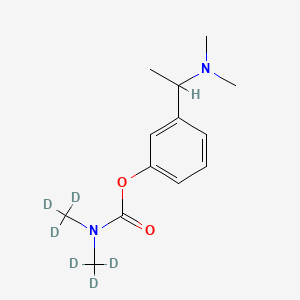

N-Desethyl N-Methyl-d6 rac-Rivastigmine (CAS: 194930-04-6) is a deuterated isotopologue of the acetylcholinesterase (AChE) inhibitor rivastigmine, with the molecular formula C₁₄H₁₆D₆N₂O₂ and a molecular weight of 256.38 g/mol . This compound is primarily utilized in laboratory settings as a stable isotopic internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of rivastigmine and its metabolites in biological matrices via mass spectrometry. Its structural backbone retains the core features of rivastigmine—a carbamate group and a dimethylaminoethyl moiety—but incorporates six deuterium atoms at the methyl groups, enhancing its utility in analytical assays without altering its pharmacological activity .

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

242.35 g/mol |

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N,N-bis(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/i4D3,5D3 |

InChI Key |

AIHREYCBCYOMLZ-RKAHMFOGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=CC=CC(=C1)C(C)N(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl N-methyl rac-Rivastigmine-d6 typically involves the deuteration of N-Desethyl N-methyl rac-Rivastigmine. The process includes the following steps:

Starting Material: N-Desethyl N-methyl rac-Rivastigmine.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of N-Desethyl N-methyl rac-Rivastigmine-d6 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl N-methyl rac-Rivastigmine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Desethyl N-methyl rac-Rivastigmine-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the distribution and breakdown of compounds.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Desethyl N-methyl rac-Rivastigmine-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in biological systems. The compound primarily targets acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Rivastigmine and Its Racemic Forms

Rivastigmine itself exists as an (S)-enantiomer, which is pharmacologically active, and a less potent (R)-enantiomer. Racemic rivastigmine (8) has been compared to synthetic analogs (9–11), which exhibit 2.9–18.5-fold lower AChE inhibitory potency due to modifications in the carbamate or aromatic regions . For example:

| Compound | Relative Potency vs. Racemic Rivastigmine | Key Structural Differences |

|---|---|---|

| Rivastigmine (8) | 1× (baseline) | (S)-enantiomer with carbamate group |

| Analog 9 | 18.5× less potent | Altered carbamate substituents |

| Analog 10 | 5.8× less potent | Modified aromatic ring |

Isoindoline-1,3-dione Derivatives

Novel isoindoline-1,3-dione derivatives (e.g., compounds 7a and 7f) demonstrate 1.5–5.5-fold higher AChE inhibitory activity (IC₅₀ = 2.1–6.7 µM) compared to rivastigmine (IC₅₀ = 11.07 µM) . These derivatives incorporate fluorobenzyl pyridinium moieties, enhancing interactions with AChE’s catalytic site.

Succinimide Derivatives

Succinimide derivatives (I and II) exhibit intermediate AChE inhibition, with IC₅₀ values 2.3–2.4× lower than rivastigmine (71,000 µM) but 161–172× weaker than physostigmine. Their Ki values (5.13–6.38 × 10⁻³ M) are 3.4–4.3 × 10³-fold weaker than rivastigmine’s (1.5 × 10⁻⁵–1.5 × 10⁻³ M), indicating inferior target affinity .

Pharmacological Selectivity and Mechanism

Rivastigmine is highly selective for butyrylcholinesterase (BuChE), whereas synthesized quaternary ammonium compounds (QUATs 6a–i) favor AChE. QUATs lack the critical interaction with Ser200 in AChE’s catalytic triad—a hallmark of rivastigmine’s mechanism—resulting in 10-fold lower inhibitory activity . Molecular docking studies reveal rivastigmine forms strong hydrogen bonds with Ser200, Trp84, and Tyr121, while QUATs adopt divergent orientations that reduce efficacy .

Multitargeting Hybrid Molecules

Hybrid compounds like SD-4 and SD-6 inhibit both AChE and β-secretase (BACE-1), with ΔGbind energies superior to rivastigmine (-9.2 kcal/mol vs. -8.5 kcal/mol for hBChE). These hybrids merge rivastigmine’s carbamate group with hydrophobic moieties from antidepressants (e.g., fluoxetine), enabling dual-target activity .

Formulation and Pharmacokinetics

Biological Activity

N-Desethyl N-Methyl-d6 rac-Rivastigmine, a deuterated derivative of Rivastigmine, is an important compound in the study of Alzheimer's disease (AD) treatment due to its role as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Rivastigmine

Rivastigmine is a second-generation carbamate that inhibits both AChE and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain. It is primarily used for symptomatic treatment in patients with mild to moderate AD. The introduction of deuterated analogs like this compound aims to enhance pharmacokinetic properties and reduce side effects.

This compound functions by:

- Inhibition of Cholinesterases : It binds to AChE and BChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Neuroprotection : Some studies suggest that it may also exert neuroprotective effects by reducing oxidative stress and inhibiting amyloid-beta aggregation, which are critical in AD pathology.

Inhibition Potency

The potency of this compound against AChE and BChE can be summarized as follows:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 32.1 | 0.9 - 1.7 |

These values indicate that while it is a potent inhibitor of AChE, it exhibits even stronger inhibition against BChE, which may contribute to its therapeutic efficacy in AD treatment .

Neuroprotective Effects

Studies have demonstrated that this compound can:

- Reduce Amyloid-beta Aggregation : It has been shown to inhibit both self-induced and metal-induced aggregation of amyloid-beta peptides, which are implicated in AD pathology.

- Promote Cell Viability : In vitro studies on SH-SY5Y cells indicate that this compound can protect neurons from toxicity induced by amyloid-beta and oxidative stress .

Clinical Implications

A study conducted on the pharmacokinetics of Rivastigmine derivatives, including this compound, revealed that its deuterated form may offer improved metabolic stability. This can potentially lead to prolonged therapeutic effects and reduced dosing frequency .

Comparative Studies

Comparative studies between Rivastigmine and its deuterated forms have shown that the latter may exhibit enhanced bioavailability and lower clearance rates. This suggests that patients may benefit from more consistent plasma levels of the drug, leading to improved management of symptoms .

Q & A

Q. Q. How does N-Desethyl N-Methyl-d6 rac-Rivastigmine compare to non-deuterated analogs in receptor-binding assays?

Q. What in silico tools predict the metabolic fate of deuterated rivastigmine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.